(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No.:
Cat. No.: VC17209113
Molecular Formula: C17H26O9S
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H26O9S |
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Molecular Weight | 406.4 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C17H26O9S/c1-8(2)27-17-16(25-12(6)21)15(24-11(5)20)14(23-10(4)19)13(26-17)7-22-9(3)18/h8,13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1 |
Standard InChI Key | MTKXENHSHOOVMI-UUAJXVIYSA-N |
Isomeric SMILES | CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(C)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate, reflecting its β-D-glucopyranoside backbone with acetyl protections at positions 2, 3, 4, and 5, and an isopropylthio group at the anomeric carbon (C-1) . Its molecular formula is C₁₇H₂₆O₉S, with a molecular weight of 406.45 g/mol . The stereochemistry is critical for its biochemical interactions, as the β-configuration at the anomeric center influences glycosidase binding affinity .
Physicochemical Properties
Key physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Number | 55692-84-7 | |
Solubility | Soluble in DCM, DMSO, ethanol | |
Storage Conditions | -80°C (6 months); -20°C (1 month) | |
Purity | ≥95% (HPLC) |
The compound’s stability is contingent on proper storage, with repeated freeze-thaw cycles leading to degradation .
Synthetic Methodology and Optimization
Overview of Thioglycoside Synthesis
The synthesis of thioglycosides like this compound typically involves three stages: (1) anomeric activation, (2) protective group manipulation, and (3) final functionalization . A modified protocol from Demchenko et al. (2023) outlines a robust route starting from glucose pentaacetate :
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Anomeric Thiolation: BF₃·Et₂O catalyzes the displacement of the anomeric acetate by p-thiocresol, yielding a tetra-O-acetyl-thioglucoside intermediate .
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Deprotection-Acylation: Sequential removal of acetyl groups followed by benzoylation enhances stability and modulates reactivity .
While the cited procedure targets a benzoylated analog, substituting isopropylthiol in the nucleophilic step enables access to the title compound .
Practical Considerations for Synthesis
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Chemoselectivity: The Lewis acid BF₃·Et₂O selectively activates the anomeric acetate due to its acetal-like geometry, minimizing side reactions .
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Crystallization: Product purification via ethanol crystallization achieves >90% yield, avoiding chromatography .
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Scalability: Reactions proceed efficiently under air, eliminating the need for anhydrous conditions .
Biochemical Applications and Research Findings
Glycosidase Modulation
Thio-β-D-glucosides exhibit dual roles as glycosidase inhibitors or activators, depending on their substitution patterns . The isopropylthio group in this compound sterically hinders enzyme active sites, making it a competitive inhibitor for β-glucosidases (IC₅₀ ≈ 50 μM) . Conversely, in α-glucosidase assays, it acts as a weak activator (150% activity at 100 μM), likely due to allosteric interactions .
Substrate Mimetics in Glycobiology
The acetyl protections mimic natural glycosyl donors, enabling the compound to serve as a stable analog in enzymatic glycosylation studies . Its thioglycosidic bond resists hydrolysis, allowing prolonged interaction with glycosyltransferases .
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